molecular formula C8H4ClNO3 B2857106 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 117883-46-2

5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2857106
CAS No.: 117883-46-2
M. Wt: 197.57
InChI Key: WUBUDHMLLNMEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring This particular compound features a chlorine atom at the 5th position, a hydroxyl group at the 6th position, and a dione group within the indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:

  • Starting Material: The synthesis often begins with an indole or indole derivative as the starting material.

  • Halogenation: Chlorination of the indole ring at the 5th position is achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Hydroxylation: Introduction of the hydroxyl group at the 6th position can be accomplished using hydroxylation reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).

  • Oxidation: The final step involves the oxidation of the indole derivative to introduce the dione functionality. This can be done using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce more complex derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

  • Substitution: Substitution reactions at the chlorine or hydroxyl positions can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation states of the indole derivative.

  • Reduction Products: Reduced forms of the compound with altered functional groups.

  • Substitution Products: New derivatives with different substituents at the chlorine or hydroxyl positions.

Scientific Research Applications

5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is compared with other similar indole derivatives, such as:

  • 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one: Similar in structure but with different functional groups.

  • 1H-Indole-2,3-dione: A simpler indole derivative without the chlorine and hydroxyl substituents.

Uniqueness: The presence of both chlorine and hydroxyl groups in the same molecule makes this compound unique among indole derivatives. These functional groups can significantly influence the compound's reactivity and biological activity.

Properties

IUPAC Name

5-chloro-6-hydroxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBUDHMLLNMEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)O)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.